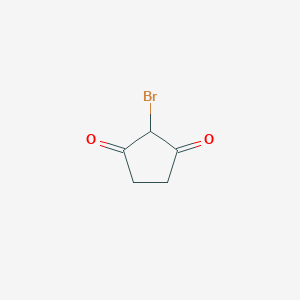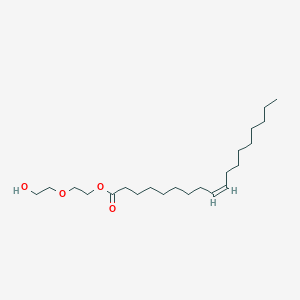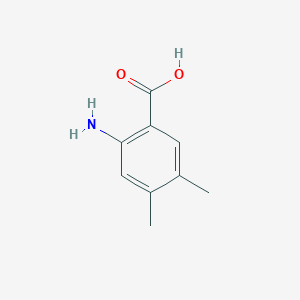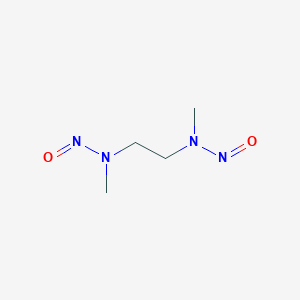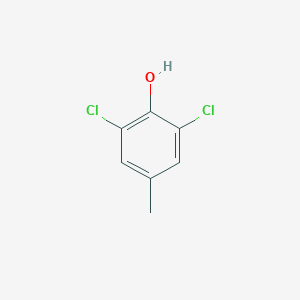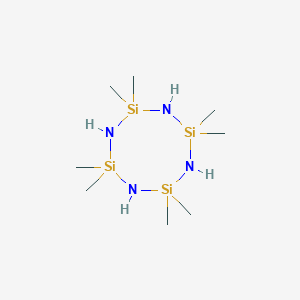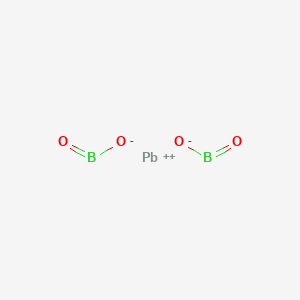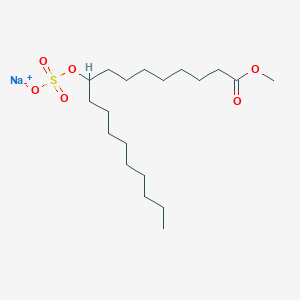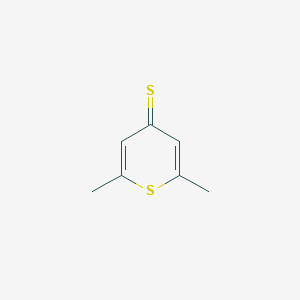
4H-Thiopyran-4-thione, 2,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Thiopyran-4-thione, 2,6-dimethyl- is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the thiopyran family, which is known for its diverse range of biological activities. The synthesis method of 4H-Thiopyran-4-thione, 2,6-dimethyl- is relatively simple, and it has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 4H-Thiopyran-4-thione, 2,6-dimethyl- is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation and oxidative stress, which are associated with a range of diseases.
Biochemical and Physiological Effects:
Studies have shown that 4H-Thiopyran-4-thione, 2,6-dimethyl- has a range of biochemical and physiological effects. These effects include the reduction of inflammation and oxidative stress, as well as the inhibition of cancer cell growth. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4H-Thiopyran-4-thione, 2,6-dimethyl- is its relative ease of synthesis. This compound can be synthesized in a laboratory setting using relatively simple methods. Additionally, this compound has a range of biological activities, making it a promising candidate for further study. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.
Zukünftige Richtungen
There are many future directions for the study of 4H-Thiopyran-4-thione, 2,6-dimethyl-. One potential direction is the study of its potential applications in the treatment of cancer. This compound has been shown to have anticancer properties, and further studies are needed to determine its efficacy in the treatment of various types of cancer. Additionally, this compound may have applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the potential of this compound in these areas.
Conclusion:
In conclusion, 4H-Thiopyran-4-thione, 2,6-dimethyl- is a compound with a range of potential applications in scientific research. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further study. While there are limitations to the use of this compound, its relative ease of synthesis and diverse range of biological activities make it an exciting area of research for the future.
Synthesemethoden
The synthesis of 4H-Thiopyran-4-thione, 2,6-dimethyl- involves the reaction of 2,6-dimethyl-4-chlorothiophenol with sodium hydrosulfide in the presence of a base. This reaction yields the desired product in good yield and purity. The synthesis method is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4H-Thiopyran-4-thione, 2,6-dimethyl- has been studied for its potential applications in scientific research. This compound has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These properties make it a promising candidate for further study in the fields of medicine and biology.
Eigenschaften
CAS-Nummer |
1073-81-0 |
|---|---|
Molekularformel |
C7H8S2 |
Molekulargewicht |
156.3 g/mol |
IUPAC-Name |
2,6-dimethylthiopyran-4-thione |
InChI |
InChI=1S/C7H8S2/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 |
InChI-Schlüssel |
FOLKHVLRCROMNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)C=C(S1)C |
Kanonische SMILES |
CC1=CC(=S)C=C(S1)C |
Synonyme |
2,6-Dimethyl-4H-thiopyran-4-thione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



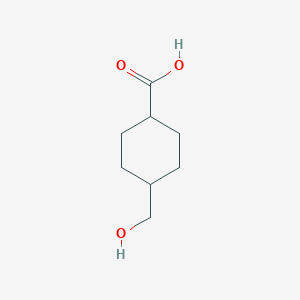
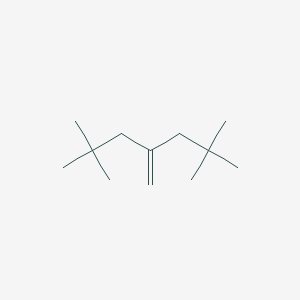
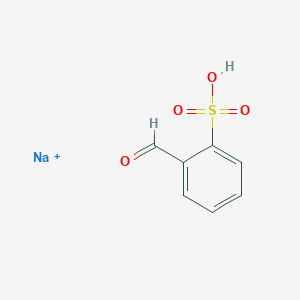
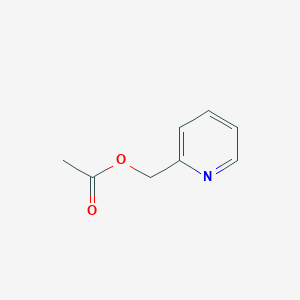
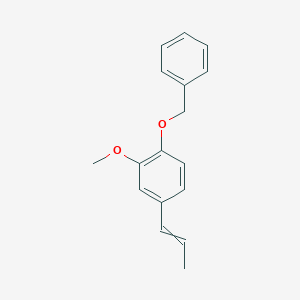
![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)
